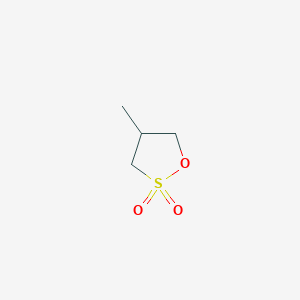

4-Methyl-1,2-oxathiolane 2,2-dioxide

Description

Contextualization within Oxathiolane and Sultone Chemistry

4-Methyl-1,2-oxathiolane 2,2-dioxide is a fascinating molecule that belongs to two important classes of heterocyclic compounds: oxathiolanes and sultones. Oxathiolanes are five-membered rings containing both a sulfur and an oxygen atom. The numbering of the ring atoms dictates the specific isomer, and in the case of 1,2-oxathiolanes, the sulfur and oxygen atoms are adjacent.

The term "sultone" was first introduced by Erdmann in 1888 to describe cyclic esters of hydroxy sulfonic acids. acs.org These compounds are analogous to lactones, which are cyclic esters of hydroxy carboxylic acids. The nomenclature of sultones often uses Greek letters to indicate the size of the ring, with gamma-sultones, such as this compound, possessing a five-membered ring. The "2,2-dioxide" designation indicates that the sulfur atom is in its highest oxidation state, double-bonded to two oxygen atoms, which significantly influences the chemical reactivity of the molecule.

The presence of the methyl group at the 4-position of the 1,2-oxathiolane (B15487274) 2,2-dioxide ring introduces a chiral center, leading to the existence of enantiomers. This structural feature is of particular interest in stereoselective synthesis and the development of chiral molecules with specific biological activities.

Table 1: Structural Comparison of Related Heterocycles

| Compound Name | Ring Size | Heteroatoms | Key Functional Group |

|---|---|---|---|

| 1,2-Oxathiolane | 5 | S, O | Thiolane |

| 1,3-Oxathiolane | 5 | S, O | Thiolane |

| 1,3-Propane sultone | 5 | S, O | gamma-Sultone |

| 1,4-Butane sultone | 6 | S, O | delta-Sultone |

| This compound | 5 | S, O | gamma-Sultone |

Historical Development and Significance of Gamma-Sultones

Following Erdmann's initial description of sultones in 1888, the field of sultone chemistry has evolved significantly. acs.org Early research focused on the synthesis and basic reactivity of these compounds. A key breakthrough in the synthesis of gamma-sultones was the sulfonation of olefins, a method that provided a direct route to these five-membered cyclic sulfonates. acs.org

Over the years, the synthetic utility of gamma-sultones has been increasingly recognized. They are now considered valuable intermediates in organic synthesis due to the electrophilic nature of the carbon atoms adjacent to the sulfonate group, making them susceptible to nucleophilic attack and ring-opening reactions. This reactivity allows for the introduction of a sulfonate group into a variety of molecules, a strategy often employed to enhance water solubility or to create novel molecular scaffolds.

The development of asymmetric synthesis methods has been a major focus in recent decades, enabling the preparation of enantiomerically pure gamma-sultones. acs.org These chiral building blocks are of high value in the synthesis of complex natural products and pharmaceuticals. The inherent strain of the five-membered ring and the electron-withdrawing nature of the sulfonyl group contribute to the unique chemical properties and reactivity of gamma-sultones, making them a subject of ongoing research and application.

Table 2: Milestones in Gamma-Sultone Chemistry

| Year | Development | Significance |

|---|---|---|

| 1888 | Erdmann coins the term "sultone". acs.org | Establishes the classification for this class of compounds. |

| Early 20th Century | Development of olefin sulfonation methods. acs.org | Provides a direct synthetic route to gamma-sultones. |

| Mid-20th Century | Exploration of ring-opening reactions. | Expands the synthetic utility of gamma-sultones as alkylating agents. |

| Late 20th Century | Emergence of asymmetric synthesis strategies. acs.org | Enables the production of chiral gamma-sultones for specialized applications. |

| Present | Investigation into novel applications. | Continued exploration in materials science and medicinal chemistry. |

Scope and Research Trajectories Pertaining to this compound

While extensive research exists for the broader class of gamma-sultones, specific studies focusing solely on this compound (CAS Number: 15606-89-0) are less prevalent in publicly available literature. However, its structure suggests several potential areas of research and application, largely extrapolated from the known chemistry of related gamma-sultones.

One primary research trajectory involves its use as a synthetic intermediate. The methyl substituent can influence the regioselectivity and stereoselectivity of ring-opening reactions, offering a pathway to chiral sulfonated molecules. These resulting compounds could be of interest in the development of novel surfactants, polymers, or biologically active molecules.

Another area of investigation is its potential application in materials science. For instance, sultones are known to be used as electrolyte additives in lithium-ion batteries to improve performance and stability. The specific properties of this compound in this context would be a valuable area of study.

Furthermore, the biological activity of substituted sultones is an active field of research. While no specific biological activities for this compound are widely reported, its structural similarity to other biologically active sultones suggests that it could be a candidate for screening in various therapeutic areas.

Table 3: Potential Research Areas for this compound

| Research Area | Potential Application/Focus | Rationale based on Gamma-Sultone Chemistry |

|---|---|---|

| Organic Synthesis | Chiral building block for stereoselective synthesis. | The methyl group introduces a chiral center, influencing reaction outcomes. |

| Materials Science | Electrolyte additive in batteries. | Sultones are known to enhance battery performance and stability. |

| Medicinal Chemistry | Scaffold for the development of new therapeutic agents. | Substituted sultones have shown a range of biological activities. |

| Polymer Chemistry | Monomer or additive for specialty polymers. | The sulfonate group can impart unique properties to polymers. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyloxathiolane 2,2-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3S/c1-4-2-7-8(5,6)3-4/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDZUPGTYYIAAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COS(=O)(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20286864 | |

| Record name | 4-methyl-1,2-oxathiolane 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15606-89-0 | |

| Record name | NSC48096 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-1,2-oxathiolane 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 1,2 Oxathiolane 2,2 Dioxide and Analogues

Cyclization Reactions in Oxathiolane 2,2-dioxide Formation

The formation of the 1,2-oxathiolane (B15487274) 2,2-dioxide ring is predominantly achieved through intramolecular cyclization of linear precursors. The choice of cyclization strategy is often dictated by the desired substitution pattern on the sultone ring and the availability of starting materials.

Intramolecular Carbanion-Mediated Sulfonate Cyclization (CSIC) Reactions

Intramolecular Carbanion-Mediated Sulfonate Cyclization (CSIC) represents a powerful tool for the synthesis of sultones. scientia.report This methodology generally involves the generation of a carbanion alpha to a sulfonate ester, which then undergoes intramolecular nucleophilic attack to displace a leaving group and form the cyclic sulfonated ester. While specific examples detailing the synthesis of 4-methyl-1,2-oxathiolane 2,2-dioxide via this method are not extensively documented, the general principles of CSIC are applicable to the formation of gamma-sultones.

The key steps in a typical CSIC reaction for the synthesis of a gamma-sultone would involve:

Precursor Synthesis: A hydroxyalkanesulfonate ester with a suitable leaving group at the gamma-position is required.

Carbanion Formation: A strong base is used to deprotonate the carbon alpha to the sulfonyl group, creating a nucleophilic carbanion.

Intramolecular Cyclization: The carbanion attacks the gamma-carbon, displacing the leaving group and forming the five-membered sultone ring.

This approach is particularly useful for the synthesis of highly substituted sultones. wikipedia.org

Ring-Closing Strategies from Acyclic Precursors

Ring-closing metathesis (RCM) has emerged as a versatile and widely used method for the construction of various cyclic compounds, including unsaturated sultones. organic-chemistry.orglookchem.com This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct, such as ethylene, which drives the reaction to completion. scientia.report

For the synthesis of an unsaturated analogue of this compound, a suitable acyclic precursor would be an unsaturated sulfonate ester containing two terminal double bonds. The RCM reaction would then proceed to form the five-membered unsaturated sultone ring. The choice of catalyst is crucial for the efficiency of the reaction, with second-generation Grubbs' catalysts often showing high activity. nih.gov

| Catalyst | Substrate | Product | Yield (%) | Reference |

| Grubbs' Catalyst (2nd Gen) | Unsaturated Sulfonates | Unsaturated Sultones | High | nih.gov |

Precursor Design and Chemical Transformations

The successful synthesis of this compound and its analogues heavily relies on the rational design and chemical transformation of acyclic precursors to incorporate the necessary functionalities for cyclization.

Utilization of Mesyloxynitriles in Sultone Synthesis

The use of α-mesyloxynitriles as precursors for sultone synthesis is a known strategy, particularly for the preparation of spirocyclic sultones. scientia.reportresearchgate.net This method is a variation of the CSIC reaction, where the nitrile group acts as a masked carbonyl. The synthesis involves the mesylation of a cyanohydrin, followed by base-induced intramolecular cyclization. The resulting enamino sultone can then be hydrolyzed to the corresponding β-keto-γ-sultone. scientia.report

While a direct application to this compound is not explicitly detailed in the reviewed literature, the general synthetic sequence is as follows:

Formation of a cyanohydrin from a ketone.

Mesylation of the hydroxyl group of the cyanohydrin to yield an α-mesyloxynitrile.

Base-mediated intramolecular cyclization to form an enamino sultone.

Acidic hydrolysis to afford the β-keto-γ-sultone.

This methodology provides access to sultones with a carbonyl functionality at the beta-position.

Application of Sulfenyl Chloride Chemistry

A robust and scalable method for the construction of the oxathiolane ring involves the use of sulfenyl chloride chemistry. nih.govacs.orgox.ac.uk This approach is particularly relevant to the synthesis of oxathiolane intermediates used in the production of antiviral nucleoside analogues. nih.govacs.orgox.ac.uk The key transformation involves the addition of a sulfenyl chloride to an alkene, followed by further functionalization and cyclization.

A representative synthesis involves the following steps: nih.govacs.orgox.ac.uk

Formation of Sulfenyl Chloride: A thiol, such as a thioglycolate ester, is treated with a chlorinating agent like sulfuryl chloride to generate the corresponding sulfenyl chloride in situ. lookchem.comchemrxiv.orgresearchgate.net

Addition to an Alkene: The sulfenyl chloride undergoes regioselective addition to an alkene, such as vinyl acetate (B1210297), to form a β-chloro thioether. nih.govacs.orgox.ac.uk

Further Functionalization: The intermediate can be further chlorinated at the α-position to the ester. nih.govacs.orgox.ac.uk

Cyclization: The resulting dichlorinated intermediate is then cyclized in the presence of water to form the oxathiolane ring. nih.govacs.orgox.ac.uk

| Starting Materials | Reagents | Intermediate | Product | Overall Yield (%) | Reference |

| l-Menthol, Thioglycolic acid, Vinyl acetate | Toluene, Sulfuryl chloride, Water, Acetonitrile (B52724) | Dichlorinated intermediate | Hydroxyoxathiolane intermediate | 56 | nih.gov |

| Methyl thioglycolate, Vinyl acetate | Sulfuryl chloride | Dichlorinated intermediate | - | >95 (intermediate) | nih.gov |

This method offers the advantage of utilizing readily available and low-cost starting materials. nih.govacs.orgox.ac.uk

Radical Addition Approaches for Oxathiolane Ring Construction

Radical-mediated reactions provide an alternative pathway for the construction of sulfur-containing heterocycles, including sultones. northampton.ac.uk These reactions often proceed under mild conditions and exhibit good functional group tolerance. northampton.ac.uk The key step in these approaches is the generation of a sulfonyl radical, which can then participate in an intramolecular cyclization.

One common method for generating sulfonyl radicals is from sulfonyl chlorides under photoredox catalysis. researchgate.netchemrxiv.org The generated sulfonyl radical can then add to an alkene, leading to a carbon-centered radical that can undergo further reactions, including cyclization. researchgate.netchemrxiv.org While specific examples for the direct synthesis of this compound via a radical pathway are not prevalent, the general mechanism involves: acs.org

Radical Initiation: A sulfonyl radical is generated from a suitable precursor, such as a sulfonyl chloride, often using a photocatalyst and a light source. researchgate.netchemrxiv.org

Radical Addition: The sulfonyl radical adds to an appropriately positioned double bond within the same molecule.

Cyclization and Termination: The resulting carbon-centered radical undergoes intramolecular cyclization, followed by a termination step to afford the sultone product.

This approach holds promise for the synthesis of complex sultones, including those with sensitive functional groups.

Stereoselective Synthesis of Chiral Sultones

The creation of stereogenic centers in sultones is of paramount importance, as the chirality of these intermediates can dictate the stereochemistry of the final products. rsc.org Asymmetric synthesis of these compounds has become a primary goal for researchers to unlock novel pathways for stereoselective transformations. acs.org

Dynamic Kinetic Resolution in Chiral Oxathiolane Synthesis

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic mixture entirely into a single, desired enantiomer, thereby achieving a theoretical yield of 100%. wikipedia.orgnih.gov This process combines a kinetic resolution with in situ racemization of the less reactive enantiomer. wikipedia.org For a DKR to be effective, the rate of racemization should be equal to or greater than the rate of reaction of the faster-reacting enantiomer.

A prominent industrial application of DKR is found in the synthesis of key oxathiolane intermediates for the antiviral drugs Lamivudine and Emtricitabine. nih.gov In this process, a dynamic kinetic resolution is employed to produce an optically pure hydroxyoxathiolane. The stereochemical outcome is controlled by using L-menthol as a chiral auxiliary. The reaction is driven to completion by the selective crystallization of the single desired diastereomer from the solution. nih.gov This methodology highlights the practical utility of DKR in large-scale manufacturing of chiral compounds. nih.gov

| DKR Parameter | Guideline for Efficiency | Reference |

| Resolution Step | Should be irreversible to ensure high enantioselectivity. | |

| Enantiomeric Ratio (E) | Should be greater than ~20. | |

| Racemization Rate (kinv) | Must be at least equal to or greater than the reaction rate of the fast enantiomer (kR). | |

| Moderate Selectivity | If E is moderate, kinv should be greater than kR by a factor of ~10. |

Asymmetric Induction in Sulphonic Acid Derivative Preparation

The preparation of chiral sulfonic acid derivatives is fundamental to the synthesis of enantiomerically enriched sultones. Various methods have been developed to introduce chirality at or near the sulfur-containing functional group.

One established approach involves the catalytic asymmetric hydrogenation of α,β-unsaturated sulfones. Using inexpensive nickel-based catalytic systems, a range of chiral 3-alkyl-3-aryl sulfones can be obtained in high yields (91–98%) and with excellent enantioselectivities (up to 99.9% ee). rsc.org Another strategy is the asymmetric transfer hydrogenation of β-keto sulfones, which can be performed in a one-pot reaction starting from α-bromoketones and sodium sulfinates. organic-chemistry.org This method, utilizing a Ru-catalyst in an aqueous medium, produces chiral β-hydroxy sulfones with high efficiency and enantioselectivity. organic-chemistry.org

Furthermore, asymmetric condensation of prochiral sulfinates with alcohols, facilitated by an organocatalyst like pentanidium, provides straightforward access to enantioenriched sulfinate esters. nih.gov These chiral sulfinate esters are versatile intermediates that can be transformed into a diverse array of chiral sulfur compounds. nih.govnih.gov

| Method | Precursor Type | Catalyst/Reagent | Product Type | Yield/Enantioselectivity | Reference |

| Asymmetric Hydrogenation | α,β-Unsaturated Sulfones | Nickel Catalyst | Chiral Sulfones | 91–98% yield, up to 99.9% ee | rsc.org |

| Asymmetric Transfer Hydrogenation | β-Keto Sulfones | Ru-Catalyst (e.g., RuCl((S,S)-TsDPEN)) | Chiral β-Hydroxy Sulfones | High yields, excellent ee | organic-chemistry.org |

| Asymmetric Condensation | Prochiral Sulfinates & Alcohols | Pentanidium Organocatalyst | Enantioenriched Sulfinate Esters | N/A | nih.gov |

| Sulfonylalkenylation | Styrenes, Alkenyl Halides, Sulfinates | Dual Visible-Light/Nickel Catalyst | Enantioenriched β-Alkenyl Sulfones | 51-79% yield, 78-93% ee | nih.gov |

Catalytic Approaches in Oxathiolane 2,2-dioxide Synthesis

Catalysis offers efficient and often milder alternatives to stoichiometric reagents for the synthesis of sultones. Both photocatalytic and base-mediated catalytic methods have been developed for the construction of the oxathiolane 2,2-dioxide ring system.

Organophotocatalytic Redox-Neutral Strategies

Recent advancements have introduced metal-free, redox-neutral organophotocatalytic strategies for synthesizing sultones. nih.gov One such method involves the direct capture and functionalization of sulfur dioxide (SO₂) gas. Using a phenalenyl-based molecule as an organophotocatalyst under blue LED irradiation, alcohols can react with SO₂ and an arylating agent (like diphenyliodonium (B167342) chloride) to form sulfonate esters. nih.gov

Crucially, this methodology can be applied to intramolecular cyclization. A radical clock experiment using 4-penten-1-ol (B13828) confirmed a radical-mediated pathway, which led to the formation of the cyclized product 3-benzyl-1,2-oxathiolane 2,2-dioxide. nih.gov This demonstrates the potential of organophotocatalysis for the direct, one-pot synthesis of substituted sultones from unsaturated alcohols under mild conditions. nih.gov

| Reaction Component | Function | Reference |

| Phenalenyl (PLY) based molecule | Organophotocatalyst | nih.gov |

| Blue LED (456 nm) | Light Source for Photoexcitation | nih.gov |

| Diphenyliodonium chloride | Arylating Agent | nih.gov |

| Unsaturated Alcohol (e.g., 4-penten-1-ol) | Substrate for Cyclization | nih.gov |

| Sulfur Dioxide (SO₂) | Source of the Sulfonate Group | nih.gov |

Base-Mediated Cyclization Conditions

Base-mediated intramolecular cyclization is a classical and widely used method for the synthesis of sultones. acs.org This approach typically involves the deprotonation of a suitable precursor, such as a halosulfonate or a hydroxysulfonate, to generate a nucleophile that subsequently displaces a leaving group to form the cyclic structure. The choice of base and solvent system is critical for the success of these cyclizations. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 4 Methyl 1,2 Oxathiolane 2,2 Dioxide

Ring-Opening Reactions and Associated Pathways

Specific studies detailing the ring-opening reactions of 4-Methyl-1,2-oxathiolane 2,2-dioxide and their associated mechanistic pathways have not been identified in the available scientific literature. It can be postulated that, similar to the parent γ-propane sultone, the compound would undergo ring-opening upon attack by nucleophiles. The presence of the methyl group at the 4-position would likely influence the regioselectivity of the attack, favoring nucleophilic addition at the less sterically hindered carbon atom. However, without experimental data, any description of specific pathways remains speculative.

Nucleophilic Reactivity of the Oxathiolane 2,2-dioxide System

The 1,2-oxathiolane (B15487274) 2,2-dioxide ring system is known to be susceptible to nucleophilic attack due to the electron-withdrawing nature of the sulfonyl group and the inherent ring strain. This reactivity is the basis for the alkylating properties of sultones. industrialchemicals.gov.au

Reactions with Amines and Other Nucleophiles

No specific studies documenting the reactions of this compound with amines or other nucleophiles have been found. By analogy with γ-propane sultone, it is expected to react with primary and secondary amines, thiols, and other nucleophiles, leading to the formation of sulfopropylated products. The reaction would involve the nucleophilic attack on one of the carbon atoms of the oxathiolane ring, resulting in the opening of the five-membered ring.

Susceptibility to Hydrolysis and Solvolysis

Detailed kinetic and mechanistic data on the hydrolysis and solvolysis of this compound are not available. The parent compound, γ-propane sultone, is known to hydrolyze, and this reactivity is a key aspect of its chemical behavior. rsc.org It is reasonable to assume that this compound would also be susceptible to hydrolysis and solvolysis under appropriate conditions, yielding the corresponding 4-methyl-substituted hydroxypropanesulfonic acid.

Electrophilic Transformations of this compound

Information regarding the electrophilic transformations of this compound is not present in the reviewed scientific literature. The primary reactivity of the 1,2-oxathiolane 2,2-dioxide ring system is dominated by its susceptibility to nucleophilic attack.

Alkylation and Acylation Processes

There are no available studies on the use of this compound as a substrate in alkylation or acylation reactions where it acts as the nucleophile. Its primary role in chemical synthesis is expected to be that of an electrophilic alkylating agent.

Michael Addition Reactions

The concept of a Michael addition typically involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-withdrawing group. wikipedia.orgmasterorganicchemistry.comadichemistry.comlibretexts.org this compound does not possess the structural features of a typical Michael acceptor. Consequently, there is no scientific literature to support its participation in Michael addition reactions.

Theoretical Studies of Reactivity and Stability

Theoretical and computational chemistry offer powerful tools to understand the intrinsic properties of molecules, providing insights into their reactivity and stability. For this compound, theoretical studies, particularly on the parent compound 1,2-oxathiolane 2,2-dioxide (also known as 1,3-propane sultone), shed light on its electronic structure and predisposition to certain types of reactions. These computational investigations are crucial for predicting reaction mechanisms and designing new synthetic pathways.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. youtube.comwikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. The energies and distributions of these orbitals can indicate a molecule's susceptibility to nucleophilic or electrophilic attack.

The analysis of 1,3-propane sultone reveals that the LUMO is primarily localized on the C-O and S-O bonds of the sultone ring. This distribution indicates that these are the most electrophilic sites, susceptible to attack by nucleophiles. The energy of the LUMO is a key indicator of a molecule's ability to accept electrons. In the gas phase, the reductive decomposition of 1,3-propane sultone is thermodynamically unfavorable. rsc.org However, in a solvent environment, the situation changes significantly. The presence of a solvent stabilizes the resulting intermediates, making the one- and two-electron reduction processes more feasible. rsc.org

The interaction between the HOMO of a nucleophile and the LUMO of the sultone dictates the initial step of many of its reactions. A smaller HOMO-LUMO energy gap between the reactants generally leads to a more favorable interaction and a faster reaction rate. The table below summarizes key computational data for the parent compound, 1,3-propane sultone, which serves as a model for the 4-methyl derivative.

| Parameter | Value/Observation | Significance for Reactivity |

| HOMO Energy | Not specified in detail in the provided search results. | The HOMO is the highest energy orbital containing electrons and is involved in reactions with electrophiles. |

| LUMO Energy | The LUMO's energy is lowered in solution, facilitating reduction. rsc.org | A lower LUMO energy indicates a stronger ability to accept electrons, making the molecule more susceptible to nucleophilic attack or reduction. |

| LUMO Distribution | Localized on the C-O and S-O bonds of the sultone ring. rsc.org | This indicates the sites most likely to be attacked by nucleophiles, leading to ring-opening reactions. |

| HOMO-LUMO Gap | The energy gap influences the molecule's overall stability and reactivity. numberanalytics.com | A smaller gap generally implies higher reactivity. |

Theoretical studies specifically detailing proton transpositions and tautomerism in this compound or its immediate parent compound are not extensively available in the reviewed literature. Tautomerism in cyclic sulfones is not a commonly observed phenomenon under typical conditions, as it would require the formation of less stable structures involving, for example, the deprotonation of a carbon adjacent to the sulfonyl group to form a carbanion or an enolate-like species. While such intermediates are proposed in certain reaction mechanisms, such as palladium-catalyzed allylic alkylations of functionalized cyclic sulfones, these are generally transient species formed under specific catalytic conditions rather than stable tautomers in equilibrium. acs.org

The high acidity of protons alpha to a sulfonyl group can be a factor in the reactivity of cyclic sulfones. nih.gov However, for this compound, the carbons adjacent to the sulfonyl group are part of the saturated ring and are also bonded to oxygen, making the typical keto-enol type tautomerism observed in cyclic β-keto sulfones irrelevant. researchgate.net Therefore, significant tautomeric equilibria for this specific compound are not expected. Further dedicated computational studies would be required to definitively explore the potential energy surfaces for any hypothetical proton transposition pathways and to determine their energetic feasibility.

Theoretical and Computational Chemistry of 4 Methyl 1,2 Oxathiolane 2,2 Dioxide

Electronic Structure and Molecular Orbital Theory Applications

The electronic structure of 4-Methyl-1,2-oxathiolane 2,2-dioxide is central to understanding its reactivity and molecular properties. While direct studies are absent, a theoretical examination can be constructed by considering the parent γ-sultone ring and the electronic influence of the methyl group at the 4-position.

Molecular Orbital (MO) Analysis: A computational approach, likely employing Density Functional Theory (DFT), would be used to calculate the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity.

HOMO: The HOMO is expected to be localized on the oxygen atoms of the sulfonyl group and potentially the ring oxygen, reflecting the regions of highest electron density and susceptibility to electrophilic attack.

LUMO: The LUMO is anticipated to be centered around the sulfur atom and the adjacent carbon atoms. The sulfur atom in the +6 oxidation state is highly electron-deficient, making it and the neighboring carbons susceptible to nucleophilic attack. This is a characteristic feature of sultones and is fundamental to their reactivity as alkylating agents.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide a more localized picture of bonding. Key features would include:

Strong polarization of the S=O bonds towards the oxygen atoms.

Significant positive charge on the sulfur atom.

Polarization of the C-O and C-S bonds.

Table 1: Predicted Electronic Properties of this compound (Hypothetical Data)

| Property | Predicted Value/Characteristic | Basis of Prediction |

| HOMO Energy | Moderately low | Based on the electron-withdrawing nature of the sulfonyl group, analogous to computational studies on other organic sulfur compounds. |

| LUMO Energy | Low | The highly oxidized sulfur center creates a low-lying acceptor orbital, a common feature in computational analyses of sulfones and sultones. |

| HOMO-LUMO Gap | Relatively large | Indicative of a kinetically stable molecule under standard conditions, a general characteristic expected for saturated heterocyclic systems. |

| Dipole Moment | Significant | Arising from the highly polar S=O and S-O-C bonds within the sultone functionality. |

| Mulliken Atomic Charges | Large positive charge on S, large negative charges on O atoms | Consistent with the high oxidation state of sulfur and the high electronegativity of oxygen, as seen in DFT studies of related sulfonyl-containing molecules. nih.gov |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, and its application to this compound would provide valuable insights into its reactivity, particularly in ring-opening reactions. DFT calculations are commonly employed for such studies. nih.gov

Nucleophilic Ring-Opening: The primary reaction pathway for γ-sultones is nucleophilic attack, leading to ring-opening. Computational studies on the parent compound, 1,3-propane sultone, have been performed in the context of its role as an electrolyte additive in lithium-ion batteries. nih.gov These studies investigate its reductive decomposition, which involves nucleophilic attack by electrons.

For this compound, two primary sites for nucleophilic attack on the ring would be the carbon atoms adjacent to the sulfur (C5) and oxygen (C3) atoms.

Attack at C5: Nucleophilic attack at the carbon adjacent to the sulfonyl group is generally favored due to the strong electron-withdrawing effect of the SO2 group. This would lead to the cleavage of the C5-S bond.

Attack at C3: Attack at the carbon adjacent to the ring oxygen would result in the cleavage of the C3-O bond.

Computational modeling would involve locating the transition states for both pathways. The calculated activation energies would determine the preferred reaction pathway. The presence of the methyl group at C4 could sterically hinder the approach of a nucleophile to C3 or C5, depending on the conformation of the ring, and this effect would be quantifiable through computational analysis.

Thermodynamic and Kinetic Analysis: By calculating the Gibbs free energies of reactants, transition states, and products, a complete energy profile of the reaction can be constructed. This would provide information on whether the reaction is thermodynamically favorable (negative ΔG) and the kinetic barriers that need to be overcome.

Table 2: Hypothetical Reaction Pathway Analysis for Nucleophilic Ring-Opening

| Reaction Coordinate | Computational Method | Key Findings (Predicted) |

| Nucleophilic Attack at C5 (S-O bond cleavage) | DFT (e.g., B3LYP/6-311++G(d,p)) | Lower activation energy compared to attack at C3, suggesting this is the kinetically favored pathway. The transition state would show the formation of a new bond with the nucleophile and the elongation of the C5-S bond. |

| Nucleophilic Attack at C3 (C-O bond cleavage) | DFT (e.g., B3LYP/6-311++G(d,p)) | Higher activation energy, indicating a less favorable pathway. |

| Influence of Methyl Group | Comparative DFT analysis | Minor increase in activation energies for both pathways due to steric hindrance, with a potentially more pronounced effect on the pathway involving the nearest carbon atom, depending on the dominant conformation. |

Conformational Analysis and Energetic Profiles

The five-membered 1,2-oxathiolane (B15487274) ring is not planar and can adopt several conformations. A thorough conformational analysis using computational methods would identify the most stable conformers and the energy barriers between them.

The likely conformations for a five-membered ring are the envelope and twist (or half-chair) forms. In the case of this compound, the methyl group can be in either an axial or equatorial position in these conformations, leading to a set of possible structures with different energies.

A computational workflow for conformational analysis would involve:

Potential Energy Surface (PES) Scan: A relaxed PES scan would be performed by systematically rotating the dihedral angles of the ring to identify all possible energy minima.

Geometry Optimization: The structures corresponding to the energy minima would be fully optimized to find the stable conformers.

Frequency Calculations: Vibrational frequency calculations would be performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point energies and Gibbs free energies.

It is generally expected that the conformer with the methyl group in an equatorial position would be more stable due to reduced steric strain. The energetic profile would reveal the relative populations of each conformer at a given temperature according to the Boltzmann distribution.

Table 3: Predicted Conformational Preferences of this compound

| Conformer | Predicted Relative Energy (kcal/mol) | Key Structural Features |

| Envelope (C4-equatorial methyl) | 0.0 (most stable) | The methyl group is in a sterically favorable equatorial position. |

| Twist (pseudo-equatorial methyl) | ~0.5 - 1.5 | A slightly higher energy conformation. |

| Envelope (C4-axial methyl) | ~1.5 - 3.0 | Higher in energy due to 1,3-diaxial interactions. |

| Twist (pseudo-axial methyl) | ~2.0 - 4.0 | Likely the least stable conformer due to a combination of ring strain and axial strain. |

Prediction of Spectroscopic Parameters and Molecular Interactions

Computational chemistry provides reliable methods for predicting spectroscopic properties, which can be used to aid in the identification and characterization of molecules.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, key predicted vibrational modes would include:

S=O symmetric and asymmetric stretches: These would be strong bands in the IR spectrum, typically in the region of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively.

S-O-C and C-O-C stretches: These would appear in the fingerprint region.

C-H stretches and bends: Corresponding to the methyl and methylene (B1212753) groups.

By comparing the calculated spectrum with an experimental one, a detailed assignment of the spectral bands can be made.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C) and coupling constants. The predicted chemical shifts would be sensitive to the electronic environment of each nucleus. For instance, the protons and carbon of the methyl group would have characteristic shifts, and the diastereotopic protons on the ring carbons would exhibit distinct chemical shifts and coupling patterns, which would also be influenced by the ring's conformation.

Molecular Interactions: Computational methods can also be used to study intermolecular interactions. For example, the interaction of this compound with solvent molecules or other reactants can be modeled to understand solvation effects and the initial stages of a chemical reaction. The molecular electrostatic potential (MEP) surface would be calculated to visualize the charge distribution and predict sites for non-covalent interactions.

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Predicted Value/Region (cm⁻¹ for IR, ppm for NMR) | Notes |

| Infrared (IR) | S=O Asymmetric Stretch | ~1370 - 1390 | Expected to be a very strong absorption. |

| Infrared (IR) | S=O Symmetric Stretch | ~1170 - 1190 | Also a strong absorption. |

| ¹H NMR | CH₃ (methyl group) | ~1.2 - 1.6 | A doublet, coupled to the proton at C4. |

| ¹H NMR | CH (at C4) | ~4.0 - 4.5 | A multiplet due to coupling with the methyl protons and the adjacent methylene protons. Its chemical shift is influenced by the neighboring oxygen atom. |

| ¹³C NMR | CH₃ (methyl group) | ~15 - 25 | In the typical aliphatic region. |

| ¹³C NMR | C4 | ~70 - 80 | Shifted downfield due to the attached oxygen atom. |

| ¹³C NMR | C5 | ~50 - 60 | Shifted downfield due to the attached sulfur atom. |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy identifies the number and types of hydrogen atoms in a molecule. For 4-Methyl-1,2-oxathiolane 2,2-dioxide, one would expect to observe distinct signals for the methyl group protons and the protons on the five-membered ring. The chemical shifts (δ) are influenced by the electron-withdrawing sulfonate group, which would shift adjacent protons downfield. The splitting patterns (multiplicity) of the signals, governed by spin-spin coupling, would reveal which protons are adjacent to one another, confirming the connectivity of the carbon backbone.

Table 1: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| CH₃ | Data not available | Data not available |

| CH (at C4) | Data not available | Data not available |

| CH₂ (at C3) | Data not available | Data not available |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. A ¹³C NMR spectrum for this compound is expected to show four distinct signals, corresponding to the four unique carbon atoms in the structure: the methyl carbon, the methine carbon at the 4-position, and the two methylene (B1212753) carbons of the oxathiolane ring. The chemical shifts would be characteristic of their bonding environment, with carbons closer to the sulfonate group appearing further downfield.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | Data not available |

| C3 | Data not available |

| C4 | Data not available |

COSY (Correlation Spectroscopy) would establish proton-proton couplings, showing correlations between adjacent protons on the oxathiolane ring and the methyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would reveal direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is crucial for confirming the connectivity across the entire molecule, including the relationship between the methyl group and the ring structure.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by strong absorption bands characteristic of the cyclic sulfonate (sultone) group. Specifically, strong, sharp peaks corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are expected. Additional peaks would correspond to C-H stretching and bending vibrations of the alkyl portions of the molecule.

Table 3: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| S=O Asymmetric Stretch | Data not available |

| S=O Symmetric Stretch | Data not available |

| C-H Stretch | Data not available |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₄H₈O₃S), HRMS would provide an exact mass measurement that could be used to confirm its molecular formula, distinguishing it from isomers or compounds with similar nominal masses.

Table 4: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Measured Exact Mass [M+H]⁺ |

|---|

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and the conformation of the five-membered ring. This analysis would also unambiguously establish the stereochemistry at the chiral center (C4). As of now, no publicly available crystal structure data for this compound has been found.

Table 5: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a, b, c (Å) | Data not available |

| α, β, γ (°) | Data not available |

| Volume (ų) | Data not available |

Chromatographic Methods for Separation and Quantification

Chromatography provides powerful means to separate this compound from complex matrices. Gas and liquid chromatography are complementary methods used to address different analytical challenges associated with this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Analysis

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. It combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry, making it ideal for purity assessment and trace-level impurity detection. dntb.gov.uanih.gov

The sample is first vaporized and separated based on its boiling point and interaction with a capillary column. Following separation, the molecules are ionized, typically by electron ionization (EI), and fragmented into characteristic patterns. This fragmentation signature, or mass spectrum, serves as a molecular fingerprint, allowing for unambiguous identification.

A method for determining the parent compound, 1,3-propane sultone, in air samples involves collection on a silica (B1680970) gel sorbent, desorption with acetonitrile (B52724), and subsequent analysis by GC-MS. nih.gov This approach can be adapted for this compound. Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity, allowing for quantification at very low levels. nih.govgoogle.com

Typical GC-MS Parameters: A typical GC-MS setup for the analysis of a related sultone is detailed in the table below.

| Parameter | Condition |

| Column | HP-5MS (30 m x 0.25 mm; 0.25 µm) or similar non-polar column nih.gov |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Program | A programmed temperature gradient (e.g., initial temp 40-60°C, ramp to 250-300°C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) nih.gov |

Mass Spectral Fragmentation: The mass spectrum of this compound is predicted based on the fragmentation of its parent compound, 1,3-propane sultone (MW 122.14 g/mol ). nist.gov The fragmentation of alkanes and cyclic structures in EI-MS typically involves the loss of small, stable neutral molecules and alkyl radicals. libretexts.org For this compound (MW 136.17 g/mol ), key fragmentation pathways would likely involve the loss of sulfur dioxide (SO₂, 64 amu), ethene (C₂H₄, 28 amu), and methyl radicals (CH₃, 15 amu).

Predicted Key Fragments for this compound:

m/z 72: [M - SO₂]⁺, resulting from the characteristic loss of sulfur dioxide.

m/z 57: [M - SO₂ - CH₃]⁺, following the loss of SO₂ and a methyl group.

m/z 42: [C₃H₆]⁺ or [C₂H₂O]⁺, a common fragment in small organic molecules.

High-Performance Liquid Chromatography (HPLC) for Product Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds that may be non-volatile or thermally labile. It is particularly useful for analyzing reaction mixtures, assessing the stability of sulfonate esters, and quantifying product formation. pnrjournal.comnih.gov

For sulfonate esters like this compound, which lack a strong UV chromophore, detection can be challenging. nih.gov Therefore, HPLC methods often employ universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (LC-MS). Alternatively, indirect photometric detection can be used, where a UV-absorbing ion-pair reagent is added to the mobile phase, allowing for the detection of the analyte as a negative peak. nih.govresearchgate.net

Reverse-Phase HPLC (RP-HPLC): RP-HPLC is the most common mode used for this class of compounds. A non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent such as acetonitrile or methanol. pnrjournal.comnih.gov

Exemplary HPLC Method Parameters: The following table outlines a typical RP-HPLC method developed for the separation of sulfonate esters.

| Parameter | Condition |

| Column | Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column pnrjournal.com |

| Mobile Phase A | 0.10% Orthophosphoric Acid in Water pnrjournal.com |

| Mobile Phase B | Acetonitrile pnrjournal.com |

| Elution | Gradient pnrjournal.com |

| Flow Rate | 1.0 mL/min pnrjournal.com |

| Column Temp. | 40 °C pnrjournal.com |

| Detector | UV (e.g., 220 nm for indirect detection) or MS, ELSD, CAD |

Alternative HPLC Approaches: To enhance separation selectivity, other specialized methods can be employed.

| Method | Principle | Application |

| Ion-Pair Chromatography | A charged ion-pairing reagent is added to the mobile phase to form a neutral complex with charged analytes, improving retention on a reverse-phase column. nih.gov | Useful for separating any ionic impurities or degradation products that may be present alongside the neutral sultone. |

| Mixed-Mode Chromatography | Stationary phases contain both reverse-phase and ion-exchange functionalities, offering unique selectivity for complex mixtures. sielc.com | Can be used to simultaneously separate the neutral sultone from both non-polar and ionic species in a single run. |

Chemical Transformations and Derivatization of 4 Methyl 1,2 Oxathiolane 2,2 Dioxide

Functionalization at the Oxathiolane Ring System

The oxathiolane ring of 4-Methyl-1,2-oxathiolane 2,2-dioxide offers specific sites for chemical modification. The primary positions for functionalization are the carbon atoms adjacent to the sulfonyl group (C3) and the carbon bearing the ring oxygen (C5). The methyl group at the C4 position introduces steric and electronic influences that guide the regioselectivity of these reactions.

While the most common reaction of sultones with strong nucleophiles is ring-opening, specific conditions can be employed to achieve regioselective substitution on the ring itself, primarily at the C3 position. The protons on C3 are acidified by the adjacent sulfonyl group, enabling their removal by a strong base to form a stabilized carbanion.

This C3-anion is a potent nucleophile that can react with a variety of electrophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond exclusively at this position. The choice of base and reaction conditions is critical to favor substitution over ring cleavage. Common bases used for this purpose include lithium diisopropylamide (LDA) or n-butyllithium at low temperatures.

The general mechanism for C3 substitution is as follows:

Deprotonation at C3 with a strong, non-nucleophilic base.

Nucleophilic attack of the resulting carbanion on an electrophile.

Quenching of the reaction to yield the C3-substituted 4-methyl-γ-sultone.

This method allows for the introduction of various substituents in a highly controlled and regioselective manner.

| Electrophile | Reagent Example | Resulting C3-Substituent |

| Alkyl Halide | Iodomethane (CH₃I) | -CH₃ |

| Aldehyde | Benzaldehyde (C₆H₅CHO) | -CH(OH)C₆H₅ |

| Ketone | Acetone ((CH₃)₂CO) | -C(OH)(CH₃)₂ |

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | -COCH₃ |

| Michael Accept |

Polymer Science and Materials Applications of Oxathiolane 2,2 Dioxide Derivatives

Ring-Opening Polymerization (ROP) of Sultones

Ring-opening polymerization is a critical technique for synthesizing polymers from cyclic monomers like sultones. This process can be initiated through various mechanisms, including anionic and cationic pathways, allowing for the formation of polymers with controlled structures and functionalities.

The polymerization of sultones proceeds via cleavage of the C-O bond, driven by the release of ring strain. The mechanism can be broadly categorized as either anionic or cationic, depending on the nature of the initiator used.

Anionic Ring-Opening Polymerization (AROP): In AROP, a nucleophilic initiator attacks one of the carbon atoms of the sultone ring. This process is characteristic of the polymerization of many cyclic esters and can be initiated by alkoxide bases. nsf.gov For sultones like 1,3-propane sultone, the reaction can proceed via a zwitterionic mechanism, particularly in copolymerization with other monomers like 2-methyl-2-oxazoline, leading to alternating copolymers. researchgate.net The propagation step involves the nucleophilic attack of the resulting alcoholate or other anionic species on another monomer molecule.

Cationic Ring-Opening Polymerization (CROP): CROP is initiated by electrophilic species, such as strong acids or alkylating agents like alkyl sulfonates (e.g., tosylates, triflates). researchgate.net The initiation involves the protonation or alkylation of the oxygen atom in the sultone ring, forming a cyclic oxonium ion. This active species is then susceptible to nucleophilic attack by another monomer molecule, leading to chain propagation. researchgate.netacs.org The reactivity in CROP is highly dependent on the stability of the counterion and the nature of the monomer. researchgate.net Studies on related cyclic monomers show that side reactions, such as intramolecular chain transfer (backbiting), can occur, which may affect the control over the final polymer structure. acs.org

| Polymerization Type | Typical Initiators | Active Propagating Species | Key Characteristics |

|---|---|---|---|

| Anionic Ring-Opening Polymerization (AROP) | Alkoxides, Organometallic bases, Amines | Alkoxide anion | Can proceed via zwitterionic intermediates; suitable for creating alternating copolymers. nsf.govresearchgate.net |

| Cationic Ring-Opening Polymerization (CROP) | Protonic acids, Alkyl sulfonates (tosylates, triflates), Lewis acids | Cyclic oxonium ion | Initiation rate is dependent on the initiator's electrophilicity and the counterion's nucleophilicity. researchgate.netacs.org |

The incorporation of sultone units into polymer chains is often achieved by reacting a pre-existing polymer with hydroxyl or amino groups with a sultone monomer. This post-polymerization modification is a versatile method for introducing sulfonic acid or sulfonate salt functionalities. For instance, polymers such as poly(vinyl alcohol) (PVA), cellulose (B213188), and polyacrylonitrile (B21495) have been successfully modified using this approach. mdpi.comsemanticscholar.orgutwente.nlutwente.nl

In a typical reaction, the hydroxyl groups on a polymer like cellulose react directly with 1,3-propane sultone to introduce sulfopropyl side chains. utwente.nlutwente.nl Similarly, PVA can be acylated and subsequently reacted with sultones like 1,4-butane sultone to graft functional side chains. mdpi.comsemanticscholar.org Another strategy involves the free-radical polymerization of vinyl acetate (B1210297) derivatives that have been pre-modified with sultones. mdpi.comsemanticscholar.org These methods result in polymers where the sulfonate group is tethered to the main chain, significantly altering the material's properties. mdpi.comsemanticscholar.orgutwente.nlutwente.nl

Functional Materials Development

The integration of sultone-derived functionalities into polymers is a key strategy for developing advanced materials with tailored properties for specific, high-performance applications.

The primary reason for incorporating sultone moieties into polymers is to introduce strongly anionic sulfonate groups. utwente.nl These groups can dramatically increase the hydrophilicity and ionic conductivity of the material. A major application for such polymers is in the development of proton exchange membranes (PEMs) for fuel cells. mdpi.comsemanticscholar.org By grafting fluorinated protic ionic liquids bearing sulfo groups (derived from sultones) onto a stable polymer backbone like PVA, materials with desirable proton conductivity at high temperatures can be created. mdpi.comsemanticscholar.org The presence of a high density of sulfonic acid groups is crucial for efficient proton transport. acs.org

Furthermore, the introduction of these charged groups can be used to create cation-exchange membranes for applications in water treatment and separation processes. utwente.nlutwente.nl The modification of polymers like cellulose and cellulose acetate with 1,3-propane sultone yields materials capable of ion exchange. utwente.nlutwente.nl

| Base Polymer | Sultone Derivative Used | Resulting Property | Target Application |

|---|---|---|---|

| Poly(vinyl alcohol) (PVA) | Fluorinated sultones, 1,4-Butane sultone | Enhanced proton conductivity | Proton Exchange Membranes (PEMs) for fuel cells. mdpi.comsemanticscholar.org |

| Cellulose / Cellulose Acetate | 1,3-Propane sultone | Cation-exchange capacity | Ion-exchange membranes. utwente.nlutwente.nl |

| Polyacrylonitrile | 1,3-Propane sultone (after conversion of nitrile to thioamide) | Introduction of anionic groups | Functional polymer membranes. utwente.nl |

| Polystyrene backbone | Styrenesulfonate ester (cyclic precursor analog) | High density of sulfonic acid groups, high proton conductivity | Cross-linked Polymer Electrolyte Membranes (PEMs). acs.org |

Beyond polymerization, sultones like 1,3-propane sultone are valuable building blocks for synthesizing a range of specialty chemicals. Their reactivity allows them to function as potent alkylating agents that introduce a sulfonate group onto a target molecule. This is exemplified in the synthesis of sulfobetaines, which are zwitterionic compounds with diverse applications. nih.gov For instance, the reaction of picolinamides with 1,3-propane sultone leads to the formation of novel pyridinium (B92312) salts and heterocyclic salts containing an imidazolidin-4-one (B167674) ring. nih.gov These resulting sulfobetaines are explored for their potential biological activities and as unique chemical entities. nih.gov This demonstrates the role of sultones in creating complex, functional molecules beyond the realm of simple polymer modification. utwente.nlnih.gov

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The synthesis of sultones has evolved from classical methods, such as the sulfonation of olefins with dioxane-sulfur trioxide complexes, to more sophisticated strategies. acs.orgresearchgate.net A primary future direction is the development of synthetic routes that are not only efficient but also environmentally sustainable. This involves exploring greener reagents, alternative energy sources, and processes with high atom economy.

Key areas for future research include:

Catalytic Innovations : While methods like palladium-catalyzed intramolecular coupling and rhodium-catalyzed C-H insertion have been developed for sultone synthesis, future work will likely focus on replacing these precious metal catalysts with more abundant and less toxic earth-abundant metals. nih.govacs.orgnih.gov

Photocatalysis and Electrochemistry : Emerging technologies such as photocatalysis and electrochemistry offer sustainable alternatives to traditional synthetic methods. nih.gov A visible-light-initiated, energy-transfer-enabled radical cyclization has been recently developed for the synthesis of γ-sultines, which are structural analogs of γ-sultones. nih.gov Adapting these light-driven methodologies for the asymmetric synthesis of chiral γ-sultones like 4-Methyl-1,2-oxathiolane 2,2-dioxide represents a significant opportunity.

Flow Chemistry : For industrial-scale production, continuous flow reactor technology presents advantages over traditional batch processes, particularly for highly exothermic reactions often encountered in sultone synthesis. rsc.org Future research will involve designing and optimizing flow chemistry protocols to improve safety, yield, and scalability.

Sustainable Reagents and Solvents : A strong emphasis will be placed on using greener oxidants, such as hydrogen peroxide, in catalytic systems for sulfone synthesis. nih.gov Additionally, the replacement of conventional volatile organic solvents with greener alternatives like water, supercritical carbon dioxide, or ionic liquids is a key aspect of sustainable synthesis. rsc.org

Table 1: Comparison of Modern Synthetic Methodologies for γ-Sultones This table is interactive. Click on the headers to sort.

| Methodology | Catalyst/Reagent Type | Key Advantages | Areas for Future Development |

|---|---|---|---|

| Metal-Catalyzed Cyclizations | Palladium (Pd), Rhodium (Rh) | High efficiency, good functional group tolerance. nih.govacs.org | Replacement with earth-abundant metals, catalyst recycling. nih.gov |

| Ring-Closing Metathesis (RCM) | Grubbs' Catalyst | Access to unsaturated sultones. acs.org | Development of more sustainable catalysts. |

| Photocatalysis | Organic Dyes, Metal Complexes | Mild reaction conditions, use of visible light. nih.gov | Expansion to asymmetric synthesis, broader substrate scope. |

| Olefin Sulfonation | SO₃ Complexes, H₂SO₄/Ac₂O | Use of simple, readily available starting materials. researchgate.netmdpi.com | Improving stereocontrol and reducing waste streams. |

| Radical Cyclization | Light or Chemical Initiators | Access to complex polycyclic systems. nih.gov | Controlling regioselectivity and stereoselectivity. |

Exploration of Unconventional Reactivity and Catalytic Cycles

The established reactivity of γ-sultones primarily involves their function as sulfoalkylating agents, where the carbon-oxygen bond is cleaved by a nucleophile. mdpi.comresearchgate.net However, the full reactive potential of the this compound scaffold remains to be explored. Future investigations will aim to uncover non-canonical reaction pathways and integrate the sultone motif into novel catalytic cycles.

Promising research avenues include:

Radical-Based Transformations : Inspired by recent advances in the chemistry of related sulfur compounds, exploring the participation of γ-sultones in radical-mediated reactions is a key future direction. nih.gov This could involve intramolecular radical homolytic substitution or hydrogen atom transfer processes to forge new carbon-carbon or carbon-heteroatom bonds under mild conditions. nih.gov

Transition Metal Catalysis : Beyond their synthesis, γ-sultones can themselves participate in catalytic cycles. They have potential as ligands for transition metal catalysts or as precursors to catalytically active species. Research into oxidative addition, reductive elimination, and other fundamental organometallic steps involving the sultone ring could lead to entirely new catalytic transformations.

Ring-Opening and Rearrangement Cascades : While simple nucleophilic ring-opening is known, designing complex cascade reactions initiated by the selective opening of the sultone ring is an area ripe for exploration. For instance, a facile halophilic ring-opening E2-elimination has been observed for certain unsaturated γ-sultones, yielding allenesulfonates. nih.gov Investigating analogous processes for this compound could provide rapid access to other valuable functionalized molecules.

Advanced Computational Design and Predictive Modeling

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. The application of advanced modeling techniques to this compound can accelerate the discovery of new reactions and applications.

Future computational studies will likely focus on:

Mechanism Elucidation : Density Functional Theory (DFT) calculations can provide deep mechanistic insights into both existing and hypothetical reactions. mdpi.com For example, DFT can be used to distinguish between concerted and stepwise pathways, calculate activation barriers, and rationalize observed stereoselectivity in sultone synthesis. acs.orgmdpi.com Computational studies have also been instrumental in understanding the decomposition of related compounds via highly labile α-sultone intermediates. researchgate.net

Predictive Reactivity Models : By calculating properties such as bond dissociation energies, molecular orbital energies, and electrostatic potential maps, computational models can predict the most likely sites of reactivity for this compound under various conditions. This can guide experimental design by identifying promising reaction partners and catalysts. Calculations have been used, for example, to understand the enhanced acidity of protons on the sultone ring. nih.gov

Catalyst Design : In silico design of catalysts for novel sultone transformations is a major frontier. Computational screening can identify promising catalyst structures for specific reactions, such as asymmetric ring-opening or C-H functionalization on the sultone scaffold, thereby reducing the experimental effort required for catalyst discovery.

Broadening the Scope of Applications in Chemical Synthesis and Materials Science

While γ-sultones are recognized as valuable synthetic intermediates, their application as core functional units in materials science is an emerging area with significant potential. hilarispublisher.com Future research will focus on leveraging the unique chemical properties of the this compound ring to create advanced materials and novel chemical entities.

Key application areas to be explored include:

Polymer Chemistry : The ability of sultones to react with nucleophiles makes them ideal for the post-polymerization modification of polymers. rsc.org For example, reacting polymers containing tertiary amine groups with sultones is a common method for synthesizing zwitterionic polysulfobetaines, which have applications in biocompatible materials and antifouling coatings. rsc.org Future work could explore the use of this compound to create novel functional polymers with tailored properties.

Functional Materials : The sultone group can be used to impart specific functionalities, such as water solubility, into larger molecules and materials. hud.ac.uk This makes sultones attractive building blocks for materials like dyes, colorants, and electronic materials. hud.ac.ukresearchgate.net The use of related cyclic sulfur compounds as electrolyte additives in lithium-ion batteries suggests a potential, yet unexplored, application for γ-sultones in energy storage. chemicalbook.com

Medicinal Chemistry and Chemical Biology : The sultone scaffold is present in various biologically active molecules, with some derivatives showing potential as antiviral agents. researchgate.netacs.org Recent work has shown that sultone precursors can be used for direct ¹⁸F-fluorination to create radiotracers for Positron Emission Tomography (PET) imaging. acs.org This highlights the potential of this compound as a scaffold for developing new therapeutic agents and diagnostic tools.

Q & A

Q. What are the common synthetic routes for 4-Methyl-1,2-oxathiolane 2,2-dioxide, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization reactions of hydroxy- or thiol-containing precursors with sulfur dioxide (SO₂). For example, 3-hydroxypropanesulfonic acid derivatives can undergo cyclization under acidic or thermal conditions to form the oxathiolane ring . Key factors include:

- Temperature : Elevated temperatures (80–120°C) favor cyclization but may lead to side reactions like sulfone decomposition.

- Catalysts : Acidic catalysts (e.g., H₂SO₄) accelerate ring closure but require careful neutralization to avoid over-sulfonation.

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Yield optimization often involves iterative adjustment of these parameters, with purity monitored via NMR and HPLC .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm ring structure and substituents. The methyl group at position 4 appears as a singlet (~δ 1.3–1.5 ppm), while sulfur-related deshielding affects adjacent protons .

- FT-IR : Strong S=O stretches at 1150–1250 cm⁻¹ and 1300–1400 cm⁻¹ verify the sulfone group.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (C₄H₈O₃S; 136.16 g/mol) and isotopic patterns .

- X-ray Crystallography : Resolves stereochemistry in enantiomeric forms, critical for chiral applications .

Q. How does this compound behave in oxidation, reduction, and substitution reactions?

- Oxidation : The sulfone group is stable under mild oxidizing conditions (e.g., H₂O₂), but strong oxidants (e.g., KMnO₄) may degrade the ring.

- Reduction : LiAlH₄ selectively reduces sulfones to sulfides, altering reactivity for downstream functionalization .

- Substitution : Nucleophilic attack at the methyl group is sterically hindered, but ring-opening reactions with amines or thiols yield sulfonamide or thioether derivatives .

Q. What purification and storage protocols ensure stability of this compound?

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/ether) removes impurities .

- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis. Desiccants (e.g., molecular sieves) mitigate moisture-induced degradation .

Advanced Research Questions

Q. What challenges arise in achieving stereoselective synthesis of this compound derivatives?

Enantiomeric control is complicated by the planar sulfone group and flexible ring conformation. Strategies include:

Q. How is this compound utilized in constructing complex molecules, such as pharmaceuticals?

- Protecting Group : The sulfone ring temporarily shields alcohols or amines during multi-step syntheses (e.g., nucleoside analogs) .

- Electrophilic Intermediate : Reacts with nucleophiles (e.g., Grignard reagents) to form C–S or C–O bonds in heterocycles .

- Drug Precursor : Derivatives like 4-methylbenzoxathiazine dioxides show selective inhibition of tumor-associated carbonic anhydrases (hCA IX/XII) with nanomolar potency .

Q. What isotopic labeling approaches elucidate reaction mechanisms involving this compound?

- Deuterium Tracing : Synthesize deuterated analogs (e.g., 4-CD₃) to study hydrogen transfer in reduction/oxidation pathways .

- ¹³C-Labeling : Track carbon fate in ring-opening reactions via ¹³C NMR or mass spectrometry .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps .

Q. How do structural modifications impact the bioactivity of this compound derivatives?

- Substituent Effects : Electron-withdrawing groups (e.g., Br at position 5) enhance binding to hCA IX/XII by stabilizing sulfone-enzyme interactions .

- Steric Hindrance : Bulky substituents (e.g., aryl groups) reduce non-specific binding to off-target isoforms (hCA I/II) .

- Solubility : Polar groups (e.g., hydroxyl) improve aqueous solubility but may reduce membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.